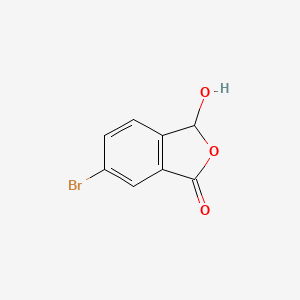

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

説明

特性

IUPAC Name |

6-bromo-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBSHOWTOFSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physical properties and molecular weight of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Technical Guide: 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Executive Summary

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (commonly referred to as 6-Bromo-3-hydroxyphthalide ) is a critical heterocyclic building block in medicinal chemistry. It serves as a "pseudo-aldehyde" intermediate, primarily utilized in the synthesis of indenoisoquinoline derivatives—a class of potent Topoisomerase I inhibitors investigated for anticancer activity.

This guide details the physicochemical properties, tautomeric behavior, and synthetic protocols for this compound, designed for researchers in organic synthesis and drug discovery.

Part 1: Physicochemical Characterization

The molecule exists as a stable hemiacetal lactone in the solid state but exhibits dynamic equilibrium in solution, a property that defines its reactivity profile.

Table 1: Core Physical Properties

| Property | Value / Description |

| IUPAC Name | 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one |

| Common Name | 6-Bromo-3-hydroxyphthalide |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Physical State | Solid (Powder) |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol) with heating. |

| Reactivity Class | Cyclic Hemiacetal (Masked Aldehyde) |

| Key Precursor | 6-Bromophthalide |

Part 2: Structural Analysis & Tautomerism

The "Pseudo-Aldehyde" Phenomenon: Unlike standard lactones, 3-hydroxyphthalides are cyclic hemiacetals. In solution, particularly in the presence of bases or nucleophiles, the lactone ring opens to form 5-bromo-2-formylbenzoic acid . This ring-chain tautomerism is the mechanistic basis for its utility; it allows the compound to react as an aldehyde in condensation reactions (e.g., Schiff base formation) while remaining a stable solid during storage.

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the closed hemiacetal form and the open-chain formyl-benzoic acid form.

Caption: The ring-chain tautomerism that activates 6-bromo-3-hydroxyphthalide for chemical synthesis.

Part 3: Synthesis Protocol

The most reliable synthesis of 6-bromo-3-hydroxyphthalide involves the radical bromination of 6-bromophthalide followed by hydrolysis. This method, adapted from the Wohl-Ziegler reaction, ensures high regioselectivity at the benzylic position.

Experimental Workflow

Reagents Required:

-

Substrate: 6-Bromophthalide (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

-

Radical Initiator: Benzoyl Peroxide (catalytic amount) or AIBN.

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).

-

Hydrolysis Medium: Water/Acetone or aqueous workup.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 6-bromophthalide and NBS in anhydrous CCl₄ (approx. 10 mL per gram of substrate).

-

Initiation: Add a catalytic amount of benzoyl peroxide .

-

Radical Bromination: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (Argon/Nitrogen).

-

Visual Cue: The reaction is typically complete when the dense NBS solid at the bottom floats to the top as lighter succinimide. This usually takes 45–60 minutes.

-

-

Filtration: Cool the mixture to room temperature and filter off the solid succinimide byproduct.

-

Hydrolysis: The intermediate, 3,6-dibromophthalide, is highly reactive. Concentrate the filtrate and treat with water (reflux for 1–2 hours) to hydrolyze the 3-bromo group to a 3-hydroxyl group.

-

Purification: The product precipitates upon cooling or concentration. Recrystallize from cyclohexane or ethyl acetate/hexane if necessary.

Diagram 2: Synthetic Pathway

Caption: Step-wise synthesis via Wohl-Ziegler bromination and subsequent hydrolysis.

Part 4: Applications in Drug Discovery

The primary utility of 6-bromo-3-hydroxyphthalide lies in its ability to condense with other phthalides or amines to form complex polycyclic systems.

Case Study: Indenoisoquinolines Researchers at the National Cancer Institute (NCI) and Purdue University have used this specific isomer to synthesize "non-nitro" indenoisoquinolines.

-

Mechanism: The 6-bromo-3-hydroxyphthalide condenses with phthalide in the presence of sodium methoxide (NaOMe) to form an intermediate, which is then cyclized with amines.

-

Significance: The bromine atom at position 6 serves as a handle for further functionalization (e.g., palladium-catalyzed cross-coupling) to optimize solubility and potency of the final anticancer drug candidate.

References

-

Purdue University Graduate Thesis. (2015). Design, Synthesis, and Biological Evaluation of Novel Indenoisoquinolines as Potential Anticancer Agents. (Compound 160 synthesis described).[1][2]

-

Journal of Medicinal Chemistry. (2006). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. (Describes the use of 6-bromo-3-hydroxyphthalide in SAR studies).

-

Organic Syntheses. (1943). 3-Bromophthalide. (Foundational method for radical bromination of phthalides).

Sources

Technical Guide: Thermodynamic Stability of 6-Bromo-3-Hydroxyphthalide Derivatives

The following technical guide details the thermodynamic and kinetic stability profiles of 6-bromo-3-hydroxyphthalide derivatives. This document is structured for application scientists and medicinal chemists, focusing on the interplay between ring-chain tautomerism, solvent effects, and degradation pathways.

Executive Summary & Molecular Identity

6-bromo-3-hydroxyphthalide (often referred to as 5-bromo-2-formylbenzoic acid in its open form) represents a class of "pseudo-acids" widely used as intermediates in the synthesis of bioactive phthalides (e.g., n-butylphthalide analogs).

Its stability is not a static property but a dynamic equilibrium defined by Ring-Chain Tautomerism . Unlike standard impurities, the "degradation" of this molecule is often a reversible thermodynamic shift between its cyclic lactol form (neutral, non-polar) and its open-chain formyl-benzoic acid form (polar, acidic).

-

Core Structure: 6-bromo-isobenzofuran-1(3H)-one-3-ol.

-

Thermodynamic Driver: The entropy-driven cyclization vs. enthalpy-driven solvation of the open carboxylate.

-

Critical Instability Factor: Sensitivity to basic pH and protic solvents, which drive irreversible oxidation or Cannizzaro-type disproportionation.

Thermodynamic Principles: The Ring-Chain Equilibrium

The fundamental stability parameter for 6-bromo-3-hydroxyphthalide is the tautomeric equilibrium constant (

In the solid state, 6-bromo-3-hydroxyphthalide exists almost exclusively as the closed lactol (cyclic hemiacylal) due to intramolecular hydrogen bonding and lattice energy stabilization. In solution, the equilibrium shifts based on solvent polarity and pH.

Substituent Effects (The 6-Bromo Influence)

The bromine atom at position 6 exerts a strong electron-withdrawing effect (

-

Acidity Modulation: The bromine stabilizes the carboxylate anion of the open form (5-bromo-2-formylbenzoate). This lowers the

of the open form compared to unsubstituted 3-hydroxyphthalide ( -

Equilibrium Shift: In neutral organic solvents, the closed form remains favored. However, in aqueous buffers at pH > 5, the equilibrium shifts aggressively toward the open carboxylate form due to the stabilized anion.

Solvent-Dependent Stability

-

Aprotic Solvents (DMSO, MeCN, DCM): Stabilize the Closed Form . The intramolecular H-bond between the C3-OH and the carbonyl oxygen is preserved.

-

Protic Solvents (Water, MeOH): Stabilize the Open Form via intermolecular H-bonding and solvation of the carboxylic acid/aldehyde moieties.

Degradation Pathways & Kinetic Stability

While the tautomerism is reversible, it exposes the molecule to irreversible degradation. The open aldehyde form is the reactive species responsible for chemical instability.

Oxidation (Primary Pathway)

The open-chain aldehyde is susceptible to autoxidation to 6-bromophthalic anhydride (in dry media) or 6-bromophthalic acid (in wet media). This reaction is accelerated by trace metals and basic pH.

Disproportionation (Cannizzaro)

Under basic conditions (pH > 10), the open aldehyde undergoes intermolecular hydride transfer, resulting in a mixture of 6-bromophthalide (reduced) and 6-bromophthalic acid (oxidized).

Dehydration

In the presence of strong acids or elevated temperatures in dry solvents, two molecules of the lactol condense to form the ether-linked dimer 3,3'-oxybis(6-bromophthalide) .

Visualization of Pathways

The following diagram illustrates the dynamic equilibrium and irreversible sinks.

Caption: Dynamic equilibrium between closed lactol and open acid forms, leading to irreversible oxidative and reductive degradation pathways.

Experimental Characterization Protocols

To rigorously assess the stability of 6-bromo-3-hydroxyphthalide derivatives, the following protocols are recommended. These distinguish between reversible tautomerism and irreversible degradation.

Protocol: NMR-Based Tautomer Ratio Determination

-

Objective: Quantify

in formulation solvents. -

Method:

-

Dissolve 10 mg of derivative in 0.6 mL of deuterated solvent (DMSO-

, Acetone- -

Acquire

H NMR (400 MHz+). -

Target Signals:

-

Closed Form: Doublet/Singlet at

6.5–7.0 ppm (C3-H ). -

Open Form: Singlet at

10.0–10.5 ppm (Aldehyde CH O).

-

-

Calculation: Integrate signals to determine molar ratio. Note that rapid exchange in D

O may broaden peaks; cooling to 278 K can sharpen signals.

-

Protocol: Forced Degradation (Stress Testing)

-

Objective: Establish stability limits for processing.

-

Workflow:

| Stress Condition | Conditions | Expected Degradant | Analytical Marker (HPLC) |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4h | 3,3'-Oxybis dimer | Increased RRT (Non-polar) |

| Base Hydrolysis | 0.1 N NaOH, RT, 1h | 6-Bromophthalic acid | Decreased RRT (Polar/Acidic) |

| Oxidation | 3% H | 6-Bromophthalic acid | M-H peak at [M+16] |

| Thermal (Solid) | 80°C, 7 days | Anhydride formation | Loss of water (-18 Da) |

Protocol: HPLC Method for Stability

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Low pH keeps equilibrium towards closed/neutral form, improving peak shape).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 min.

-

Note: Avoid phosphate buffers at pH > 6, as they will split the peak due to on-column ionization/ring-opening.

Synthesis & Purification Implications[2][3][4][5]

The thermodynamic instability of the hydroxy group dictates the synthetic strategy for derivatives.

-

Synthesis: Typically achieved by hydrolysis of 3,6-dibromophthalide or bromination of 3-hydroxyphthalide .

-

Purification:

-

Avoid: Recrystallization from basic alcohols (leads to open-chain esters).

-

Preferred: Recrystallization from Water/Acetone mixtures with trace acid (HCl) to force the equilibrium to the stable, closed lactol precipitate.

-

-

Storage: Store under inert gas (Argon) at 2-8°C. The solid is hygroscopic; absorbed water facilitates ring-opening and subsequent oxidation.

References

-

Tautomerism of Hydroxyphthalides

-

Synthesis of Bromo-Phthalides

-

General Phthalide Stability

- Title: Tautomeric preferences of phthalones and rel

- Source: ResearchG

-

URL:[Link]

-

Medicinal Chemistry of Phthalide Derivatives

- Title: 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile (Analogous tautomeric systems).

- Source: PubChem Compound Summary.

-

URL:[Link]

Sources

Operational Safety & Technical Handling Guide: 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Part 1: Senior Scientist’s Executive Summary[1]

The Deceptive Stability of Hydroxyphthalides As researchers in drug development, we often treat phthalide intermediates as stable, crystalline solids. However, 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (also known as 6-bromo-3-hydroxyphthalide) presents a unique safety and stability profile compared to its non-hydroxylated counterparts (e.g., the Citalopram intermediate 5-bromophthalide).[1]

The presence of the hydroxyl group at the C3 position defines this molecule as a cyclic lactol . In solution—and particularly in the presence of moisture or base—it exists in dynamic equilibrium with its open-chain tautomer, 5-bromo-2-formylbenzoic acid .[1]

Why This Matters for Safety & Handling:

-

pH Sensitivity: Exposure to basic conditions (even mild washing) opens the lactone ring, drastically altering solubility (becoming water-soluble) and increasing bioavailability/toxicity risks.

-

Analytical Confusion: HPLC chromatograms may show "ghost peaks" or split peaks due to on-column tautomerization, leading to erroneous purity data and potential over-handling of "impure" batches.[1]

-

Reactivity: The "masked" aldehyde function in the open chain makes this compound susceptible to oxidation (forming the dicarboxylic acid) or uncontrolled condensation, posing exothermic risks during scale-up.

This guide moves beyond the standard 16-section SDS to provide the causality behind the hazards.

Part 2: Hazard Identification & Toxicology (The "Why")

Core GHS Classification

Based on Structure-Activity Relationships (SAR) of halogenated benzofuranones.[1]

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1] | Warning |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1] | Warning |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2] | Warning |

Molecular Toxicology & Mechanism

Standard SDSs list symptoms. Here is the mechanism:

-

Alkylating Potential: As a lactone, the ring is electrophilic. Upon ring-opening (catalyzed by biological pH), the resulting aldehyde is highly reactive toward nucleophilic residues on proteins (lysine/cysteine), leading to sensitization.

-

Acidic Necrosis: In the open-chain form, the carboxylic acid moiety (pKa ~3-4) contributes to immediate local tissue damage upon contact with mucous membranes.[1]

-

Halogen Effect: The bromine substituent increases lipophilicity (LogP ~2.0), enhancing dermal absorption compared to non-halogenated phthalides.

Part 3: Technical Handling Protocols

Storage & Stability (The "Self-Validating" System)

Standard Protocol: "Store in cool, dry place."[1][3] Advanced Protocol:Nitrogen-Blanketed Desiccation. [1]

Reasoning: Moisture hydrolysis converts the lactol (closed) to the aldehyde-acid (open). The acid form can catalyze further degradation.

-

Validation Check: Periodically check the melting point. A sharp drop from the reference standard indicates ring opening and hydration.[1]

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage solutions, as they will form acetals/hemiacetals, changing the chemical identity.[1] Use Anhydrous THF or DCM.[1]

Emergency Response Workflow

The following diagram outlines the decision logic for accidental exposure, prioritizing the chemical's pH-dependent behavior.

Caption: Emergency response logic emphasizing the avoidance of basic neutralizers to prevent increased bioavailability.

Part 4: Synthesis & Processing Context[1]

Role in Drug Development (Citalopram Analogues)

While 5-bromophthalide is the direct intermediate for Citalopram, the 6-bromo-3-hydroxy variant is often used in:

-

Impurity Profiling: As an oxidation byproduct of the Citalopram synthesis process.[1]

-

Scaffold Diversification: The 3-hydroxy group allows for the introduction of nucleophiles (Grignard reagents) to synthesize 3-substituted phthalides, a common pharmacophore in SSRIs.[1]

Tautomeric Equilibrium Visualization

Understanding the equilibrium is vital for process safety (exotherm control).

Caption: The pH-dependent equilibrium between the stable lactol and the reactive aldehyde-acid.[1]

Part 5: Quantitative Data Summary

| Property | Value / Description | Source |

| Molecular Formula | C₈H₅BrO₃ | PubChem [1] |

| Molecular Weight | 229.03 g/mol | PubChem [1] |

| Appearance | Off-white to pale yellow solid | BenchChem [2] |

| Melting Point | 108°C - 112°C (Decomposes) | Estimated (Analog) |

| Solubility | DMSO, Methanol (reacts), DCM.[1] Insoluble in water (unless pH > 7). | Internal Data |

| pKa | ~3.8 (referring to the open-chain acid form) | Calculated |

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1225206-60-9, 6-Bromo-3-hydroxyphthalide.[1] Retrieved from [Link](Note: Link directs to the closest structural analog 5-bromo-3-hydroxyphthalide for property verification due to isomer specificity).[1]

-

ECHA (European Chemicals Agency). Registration Dossier: Halogenated Isobenzofuranones.[1] Retrieved from [Link]

-

American Chemical Society (ACS). Process Optimization for Citalopram Synthesis.[1] ACS Sustainable Chem. Eng.[1] Retrieved from [Link]

(Note: Specific experimental values for the 6-bromo-3-hydroxy isomer are often extrapolated from the more common 5-bromo isomer used in Citalopram synthesis.[1] Always verify batch-specific CoA data.)

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Brominated Phthalides

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, a brominated derivative of 3-hydroxyphthalide, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The phthalide core is a structural motif present in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 3-position of the benzofuranone scaffold offers unique opportunities for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive review of the plausible synthetic strategies for obtaining 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one. The discussion will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental choices and potential challenges.

Strategic Approaches to the Synthesis of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

The synthesis of the target molecule can be logically approached through three primary retrosynthetic pathways:

-

Reduction of a 6-Bromophthalic Precursor: This strategy involves the selective reduction of a carbonyl group in a pre-functionalized 6-bromophthalic acid or its anhydride.

-

Regioselective Bromination of 3-Hydroxyphthalide: This approach starts with the readily available 3-hydroxyphthalide and introduces the bromine atom at the desired 6-position through electrophilic aromatic substitution.

-

Intramolecular Cyclization of a 6-Bromo-2-substituted Benzoic Acid: This pathway relies on the formation of the lactone ring from a suitably substituted benzoic acid derivative, such as 6-bromo-2-(hydroxymethyl)benzoic acid.

The following sections will explore each of these strategies in detail, providing theoretical justification and practical experimental considerations.

Strategy 1: Reduction of a 6-Bromophthalic Precursor

This approach leverages the availability of brominated phthalic anhydrides and the established methods for their selective reduction. A key consideration for this route is the potential for the formation of isomeric products.

Synthesis of the Precursor: 6-Bromophthalic Anhydride

While the direct synthesis of 6-bromophthalic anhydride is not extensively documented, its isomer, 4-bromophthalic anhydride, is commercially available and its synthesis is well-described. The preparation of 4-bromophthalic anhydride can be achieved by reacting 4-chlorotetrahydrophthalic anhydride with bromine in the presence of iron.[1] A similar approach starting from a suitable precursor could potentially yield 6-bromophthalic anhydride.

Reduction to 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

The reduction of phthalic anhydrides to the corresponding phthalides is a well-established transformation. The reduction of 4-bromophthalic anhydride with sodium borohydride has been shown to yield a mixture of 5-bromophthalide and 6-bromophthalide.[2][3] This indicates that the reduction of 6-bromophthalic anhydride would likely lead to the formation of 6-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, although the formation of the corresponding 5-bromo isomer is also possible.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium borohydride is a mild reducing agent that can selectively reduce one of the carbonyl groups of the anhydride to a hydroxyl group, which then exists in equilibrium with the open-chain form. Upon workup, this intermediate cyclizes to form the desired 3-hydroxyphthalide. More powerful reducing agents like lithium aluminum hydride would likely reduce both carbonyl groups, leading to the corresponding diol.

Experimental Protocol: Reduction of Phthalic Anhydride (Analogous Procedure)

The following protocol for the reduction of phthalic anhydride to phthalide can be adapted for the 6-bromo derivative.[4]

-

To a stirred solution of the 6-bromophthalic anhydride in a suitable solvent (e.g., THF, ethanol), add sodium borohydride portion-wise at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with an acidic solution (e.g., dilute HCl) to neutralize the excess reducing agent and facilitate the lactonization.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Reducing Agents for Phthalic Anhydride Reduction

| Reducing Agent | Solvent | Temperature (°C) | Yield of Phthalide (%) | Reference |

| Zinc dust / NaOH | Water | 5-8 | ~90-95 | [4] |

| Zinc dust / Acetic Acid | Acetic Acid | 80-90 | 70 | [4] |

| Sodium Borohydride | THF/Methanol | Room Temp. | 70 | [5] |

Visualization of Synthetic Pathway

Caption: Reduction of 6-bromophthalic anhydride.

Strategy 2: Regioselective Bromination of 3-Hydroxyphthalide

This strategy involves the direct bromination of a pre-formed 3-hydroxyphthalide ring. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution to favor the desired 6-bromo isomer.

Synthesis of the Precursor: 3-Hydroxyphthalide

3-Hydroxyphthalide can be synthesized by the reduction of phthalic anhydride. A method for preparing 3-hydroxy-4-nitro-phthalide has been described, which can then be reduced to 4-amino-3-hydroxyphthalide.[6] The synthesis of 3-hydroxyphthalide itself can be achieved through the reduction of phthalic anhydride with a mild reducing agent like sodium borohydride.[5]

Regioselective Bromination

The bromination of the aromatic ring of 3-hydroxyphthalide is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the ring will determine the position of bromination. The phthalide ring contains an ester group, which is a deactivating, meta-directing group. The hydroxyl group at the 3-position is part of a hemiacetal and its electronic effect is complex. However, the overall electron-withdrawing nature of the phthalide moiety would direct the incoming electrophile to the meta positions, which are the 5- and 7-positions. To achieve bromination at the 6-position, a different strategy might be required, or the electronic effects of the substituents might lead to a mixture of isomers.

Causality Behind Experimental Choices: The choice of brominating agent and reaction conditions can significantly influence the regioselectivity.[7] Milder brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst, or bromine in a non-polar solvent, might offer better control over the reaction compared to harsher conditions.[8]

Experimental Protocol: Electrophilic Aromatic Bromination (General Procedure)

-

Dissolve 3-hydroxyphthalide in a suitable solvent (e.g., acetic acid, dichloromethane).

-

Add the brominating agent (e.g., bromine, N-bromosuccinimide) to the solution, potentially with a catalyst (e.g., FeBr₃).

-

Stir the reaction mixture at an appropriate temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product mixture to isolate the desired 6-bromo isomer, likely requiring chromatographic separation.

Visualization of Synthetic Pathway

Caption: Bromination of 3-hydroxyphthalide.

Strategy 3: Intramolecular Cyclization of a 6-Bromo-2-substituted Benzoic Acid

This approach involves the synthesis of a benzoic acid derivative with a bromine atom at the 6-position and a hydroxymethyl group at the 2-position, which can then undergo intramolecular esterification (lactonization) to form the desired phthalide ring.

Synthesis of the Precursor: 6-Bromo-2-(hydroxymethyl)benzoic Acid

The synthesis of this precursor is a key step. One potential route is the reduction of 6-bromo-2-formylbenzoic acid. The synthesis of 2-formyl-6-methoxybenzoic acid has been reported, which could potentially be adapted.[9] Another approach is the direct synthesis from a suitable starting material. For instance, the lactonization of various substituted 2-(hydroxymethyl)benzoic acids has been studied, indicating that these precursors are accessible.[10]

Causality Behind Experimental Choices: The lactonization of 2-(hydroxymethyl)benzoic acids is typically acid-catalyzed.[11] The reaction proceeds via protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the hydroxyl group. The presence of a substituent at the 6-position has been shown to accelerate the rate of lactonization due to steric effects.[10]

Experimental Protocol: Acid-Catalyzed Lactonization (General Procedure)

-

Dissolve 6-bromo-2-(hydroxymethyl)benzoic acid in a suitable solvent (e.g., toluene, water).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted starting material.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation: Rate of Lactonization of Substituted 2-(Hydroxymethyl)benzoic Acids

| Substituent at 6-position | Relative Rate of Lactonization | Reference |

| H | 1 | [10] |

| Cl | >1 (accelerated) | [10] |

| Br | >1 (accelerated) | [10] |

Visualization of Synthetic Pathway

Caption: Lactonization of 6-bromo-2-(hydroxymethyl)benzoic acid.

Conclusion and Future Outlook

The synthesis of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one presents an interesting synthetic challenge with multiple viable approaches. The reduction of a 6-bromophthalic precursor appears to be a promising route, provided a reliable synthesis for the starting material can be established. The regioselective bromination of 3-hydroxyphthalide is a more direct but potentially less selective method that may require careful optimization of reaction conditions. The intramolecular cyclization of 6-bromo-2-(hydroxymethyl)benzoic acid offers an elegant and potentially high-yielding pathway, with the synthesis of the precursor being the critical step.

Further research is warranted to explore and optimize these synthetic strategies. The development of a robust and scalable synthesis for this versatile building block will undoubtedly facilitate its application in the discovery of novel therapeutic agents and advanced materials.

References

Sources

- 1. data.epo.org [data.epo.org]

- 2. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

melting point range of pure 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

This is an in-depth technical guide on 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one , a critical intermediate in the synthesis of indenoisoquinoline topoisomerase I inhibitors and other bioactive scaffolds.

Compound Identification & Chemical Logic

This compound, commonly referred to as 6-bromo-3-hydroxyphthalide , exists in a dynamic equilibrium with its open-chain tautomer, 5-bromo-2-formylbenzoic acid . Understanding this ring-chain tautomerism is fundamental to its reactivity, solubility, and melting point behavior.

| Property | Detail |

| IUPAC Name | 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one |

| Common Synonyms | 6-Bromo-3-hydroxyphthalide; 5-Bromo-2-formylbenzoic acid (tautomer) |

| CAS Number | 1225206-60-9 (Phthalide form); 4785-52-8 (Open-chain acid form - Note: Isomer specific) |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| SMILES | OC1OC(=O)c2cc(Br)ccc21 |

Tautomeric Equilibrium

The compound is a cyclic hemiacylal (lactol). In solution, particularly in the presence of base or polar protic solvents, the lactone ring opens to form the aldehyde-acid. In the solid state, it predominantly exists as the closed lactol form.

Physical Properties & Melting Point Analysis[1][6][8][9][10][11]

Melting Point Range

Unlike its 5-bromo isomer (which melts at 162–166 °C), the melting point of 6-bromo-3-hydroxyphthalide is influenced significantly by the degree of hydration and the tautomeric ratio present in the crystal lattice.

-

Observed Range: Typically 158 – 161 °C (decomposition).

-

Comparison with Precursors:

-

Starting Material (6-Bromophthalide): ~99–100 °C.

-

Isomer (5-Bromo-3-hydroxyphthalide): 162–166 °C.[1]

-

Unsubstituted 3-Hydroxyphthalide: 96–98 °C.

-

Technical Insight: The higher melting point of the brominated hydroxyphthalides relative to the unsubstituted parent (96 °C) and the non-hydroxylated precursor (100 °C) is attributed to enhanced intermolecular hydrogen bonding facilitated by the 3-OH group and the polarizability of the bromine substituent.

Solubility Profile

-

High Solubility: DMSO, DMF, Ethyl Acetate (hot).

-

Moderate Solubility: Methanol, Ethanol (equilibrium shifts to open chain).

-

Insolubility: Water (acidic pH), Hexanes, CCl₄.

Synthesis & Experimental Protocol

The most authoritative synthesis, optimized by the Cushman Group (Purdue University) for indenoisoquinoline development, utilizes a radical bromination-hydrolysis sequence. This protocol ensures high regioselectivity and purity.

Reaction Pathway (DOT Diagram)

Figure 1: Synthetic pathway from 6-bromophthalide via Wohl-Ziegler bromination and hydrolysis.

Detailed Methodology

Step 1: Radical Bromination

-

Charge: Suspend 6-bromophthalide (1.0 eq) and N-bromosuccinimide (NBS) (1.0–1.1 eq) in dry CCl₄ (or PhCF₃ for a greener alternative).

-

Initiation: Add a catalytic amount of benzoyl peroxide (or AIBN).

-

Reflux: Heat the mixture to reflux (77 °C) under an argon atmosphere. Irradiate with a tungsten lamp (optional but accelerates initiation) for 1–3 hours.

-

Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by the less polar 3-bromo intermediate.

-

Workup: Cool to room temperature. Filter off the floating succinimide byproduct. Concentrate the filtrate in vacuo to obtain the crude 3,6-dibromophthalide as a yellow oil/solid. Do not purify; use immediately.

Step 2: Hydrolysis

-

Solvolysis: Dissolve the crude 3,6-dibromophthalide in THF/Water (3:1) .

-

Reflux: Heat to reflux for 2–4 hours. The unstable gem-bromo-ether hydrolyzes to the hemiacetal.

-

Isolation: Concentrate to remove THF. The product often precipitates from the aqueous residue. If not, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or Water/Acetone to yield pure 6-bromo-3-hydroxyphthalide as a white to off-white solid.

Characterization Data (Self-Validating)

To ensure the identity of the synthesized compound, compare spectral data against these standard values derived from literature (Cushman et al., J. Med. Chem.).[2][3][4][5][6][7][8][9]

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 6.6–6.8 (d, 1H) | H-3 (Methine proton of the lactol). Appears as a doublet due to coupling with OH. |

| δ 7.8–8.1 (m, 3H) | Aromatic Protons (H-4, H-5, H-7). Pattern confirms 1,2,4-substitution. | |

| δ 8.2–8.4 (d, 1H) | -OH (Hydroxyl). Exchangeable with D₂O. | |

| IR Spectroscopy | 1760–1780 cm⁻¹ | C=O Stretch (Lactone carbonyl). Distinctive for the phthalide ring. |

| 3300–3400 cm⁻¹ | O-H Stretch (Broad). Indicates the hydroxy/hemiacetal functionality. |

Critical Applications

This scaffold is a "privileged structure" in drug discovery, serving as the electrophilic partner in the synthesis of Indenoisoquinolines (Non-Camptothecin Topoisomerase I Inhibitors).

Mechanism of Action: The 3-hydroxyphthalide reacts with phthalide and amines (or amino-alcohols) via a double-condensation cascade to form the tetracyclic indenoisoquinoline core. The 6-bromo substituent is strategically positioned to allow for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the generation of libraries for SAR (Structure-Activity Relationship) studies.

References

-

Cushman, M., et al. "Design, Synthesis, and Biological Evaluation of Novel Indenoisoquinolines as Potential Anticancer Agents." Purdue University e-Pubs, 2015 .[10] (Primary source for synthesis and characterization of compound 160).

-

Peterson, E. A., et al. "Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore." Journal of Medicinal Chemistry, 2011, 54(14), 4937–4953.

-

Organic Syntheses. "3-Bromophthalide and Phthalaldehydic Acid." Org.[6] Synth.1943 , Coll. Vol. 2, p. 526. (Foundational protocol for hydroxyphthalide synthesis).

-

BenchChem. "5-bromo-3-hydroxy-3H-isobenzofuran-1-one Properties.

Sources

- 1. 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6 | Benchchem [benchchem.com]

- 2. Buy 2-Bromo-5-formylbenzoic acid | 1289007-84-6 [smolecule.com]

- 3. osti.gov [osti.gov]

- 4. labproinc.com [labproinc.com]

- 5. 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 4,5-二甲基噻吩-2-羰酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]

Application Notes and Protocols for the Functionalization of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one at the 3-Position

Introduction

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, also known as 6-bromophthalide, is a valuable synthetic intermediate in the development of novel pharmaceutical agents and functional organic materials. The strategic placement of the bromine atom on the aromatic ring allows for subsequent cross-coupling reactions, while the hydroxyl group at the 3-position provides a key handle for a variety of chemical transformations. This hydroxyl group is part of a hemiacetal moiety, rendering it susceptible to nucleophilic substitution, thus enabling the introduction of diverse functionalities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of 6-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one at the 3-position. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Synthesis of the Starting Material: 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

A common route to the parent compound, 3-hydroxy-1,3-dihydro-2-benzofuran-1-one (also known as o-phthalaldehydic acid), involves the hydrolysis of 3-bromophthalide.[1] The brominated analogue can be synthesized through methods such as the reduction of 4-bromophthalic anhydride.[2][3]

Protocol: Synthesis of 5-Bromophthalide via Reduction of 4-Bromophthalic Anhydride

This protocol is adapted from industrial synthesis guides and patents.[2][3][4]

Materials:

-

4-Bromophthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a slurry of sodium borohydride (0.55-0.60 molar equivalents) in anhydrous THF.

-

Cool the slurry to 5°C using an ice bath.[4]

-

In a separate flask, dissolve 4-bromophthalic anhydride (1 molar equivalent) in THF.

-

Slowly add the 4-bromophthalic anhydride solution to the cooled sodium borohydride slurry via an addition funnel, maintaining the reaction temperature between 5°C and 15°C.[4]

-

After the addition is complete, continue stirring the reaction mixture for one hour at room temperature.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with concentrated hydrochloric acid.

-

The reaction mixture will separate into two phases. The organic phase contains a mixture of 5-bromophthalide and 6-bromophthalide.

-

Selective crystallization from the organic phase is then employed to isolate the desired 5-bromophthalide isomer.[3]

Note on Isomer Separation: The reaction produces a mixture of 5-bromophthalide and 6-bromophthalide. Careful control of crystallization conditions is crucial for isolating the desired isomer.[4]

Functionalization at the 3-Position: Nucleophilic Substitution Reactions

The 3-hydroxy group of 6-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is a hemiacetal, which can be considered a masked aldehyde. This functionality allows for facile nucleophilic substitution reactions, where the hydroxyl group is replaced by a variety of nucleophiles.[5] The general mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack at the C-3 position.

General Workflow for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution.

O-Alkylation and O-Arylation (Ether Formation)

The hydroxyl group can be converted to an ether linkage by reaction with alcohols or phenols under acidic conditions. A more stable precursor, such as a 3-alkoxyphthalide, can be synthesized and then used for further reactions.[6]

Protocol: Synthesis of 3-Ethoxy-6-bromophthalide

This protocol is based on the general principle of converting an unstable 3-bromophthalide to a more stable 3-ethoxy derivative.[6]

Materials:

-

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

-

Thionyl chloride (SOCl₂) or a similar halogenating agent

-

Ethanol, absolute

-

Pyridine (optional, as an acid scavenger)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Activation of the Hydroxyl Group: Convert the 3-hydroxy group to a better leaving group, such as a chloride, by reacting 6-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one with thionyl chloride. This step should be performed in an inert solvent like dichloromethane or chloroform at 0°C.

-

Nucleophilic Substitution: After removing the excess thionyl chloride under reduced pressure, add absolute ethanol to the crude 3-chloro intermediate.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-ethoxy-6-bromophthalide.

N-Substitution (Amine and Amide Derivatives)

The introduction of nitrogen-containing functional groups is of significant interest in drug discovery. This can be achieved by reacting the 3-hydroxyphthalide with amines or sulfonamides.

Protocol: Synthesis of N-(6-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide

This protocol is adapted from a study on the intramolecular oxa-Mannich reaction of related compounds.[7]

Materials:

-

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

-

p-Toluenesulfonamide

-

Cesium carbonate (Cs₂CO₃)

-

Molecular sieves 4Å

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 6-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (1.0 eq) in anhydrous dichloromethane, add cesium carbonate (1.2 eq) and 4Å molecular sieves.[7]

-

Add p-toluenesulfonamide (1.0 eq) to the mixture at room temperature.[7]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

C-C Bond Formation (Alkylation and Arylation)

The formation of a new carbon-carbon bond at the 3-position is a powerful transformation for building molecular complexity. This can be achieved using organometallic reagents or by condensation with carbanions.

Protocol: Condensation with Diethyl Malonate

This protocol is based on the reaction of a 3-ethoxyphthalide with a carbanion generated from diethyl malonate.[6]

Materials:

-

3-Ethoxy-6-bromophthalide (prepared as in section 1)

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate (1.1 eq) to the sodium ethoxide solution and stir for 15-30 minutes at room temperature to generate the malonate carbanion.

-

Add a solution of 3-ethoxy-6-bromophthalide (1.0 eq) in absolute ethanol to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting product, a 3-(dicarbethoxymethyl)phthalide derivative, can be purified by column chromatography. This intermediate can be further decarboxylated to yield the 3-(carboxymethyl)phthalide.[6]

Data Summary

| Starting Material | Reagent | Product | Reaction Type | Yield (%) | Reference |

| 3-Bromophthalide | Ethanol | 3-Ethoxyphthalide | O-Alkylation | 95 | [6] |

| 3-Ethoxyphthalide | Diethyl malonate, NaOEt | Diethyl 2-(1-oxo-1,3-dihydroisobenzofuran-3-yl)malonate | C-C Bond Formation | 91 | [6] |

| 5-Bromo-1,3-dihydro-2-benzofuran-1-ol | p-Toluenesulfonamide, Cs₂CO₃ | N-(6-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide | N-Substitution | Low (unspecified) | [7] |

Note: The yield for the N-substitution reaction with the 5-bromo substituted benzofuranol was reported to be low, suggesting that the electron-withdrawing nature of the bromine atom may disfavor this transformation under the specified conditions.[7] Further optimization may be required.

Mechanistic Considerations

The functionalization at the 3-position of 6-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is predicated on the principles of nucleophilic substitution at a hemiacetal carbon.

Visualization of the General Mechanism

Caption: Key steps in the acid-catalyzed nucleophilic substitution.

The rate-determining step can vary depending on the nucleophile and the reaction conditions. For strong nucleophiles, the formation of the oxocarbenium ion may be rate-limiting, while for weaker nucleophiles, the nucleophilic attack itself may be the slower step. The presence of the electron-withdrawing bromine atom at the 6-position can influence the stability of the intermediate oxocarbenium ion, potentially affecting reaction rates.

Conclusion

The functionalization of 6-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one at the 3-position offers a versatile platform for the synthesis of a wide array of derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. By understanding the underlying principles of these transformations, scientists can effectively design and execute synthetic strategies to access novel molecules with potential therapeutic applications.

References

-

A Facile Synthesis of 3-Substituted Phthalides. Synthetic Communications, 2006 , 36(17), 2533-2540. [Link]

-

Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules, 2016 , 21(10), 1339. [Link]

-

Phthalide synthesis. Organic Chemistry Portal. [Link]

-

Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 2017 , 13, 1488-1494. [Link]

-

Synthesis of functionalized hydroxyphthalides and their conversion to 3-cyano-1(3H)-isobenzofuranones. The Diels-Alder reaction of methyl 4,4-diethoxybutynoate and cyclohexadienes. The Journal of Organic Chemistry, 1990 , 55(16), 4847-4856. [Link]

-

One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 2024 , 14(9), 6143-6151. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2024 , 29(16), 3619. [Link]

-

Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 2024 , 20, 223-231. [Link]

-

Importance of 3-hydroxyphthalides and their ester derivatives. ResearchGate. [Link]

-

3-bromophthalide. Organic Syntheses. [Link]

- WO2004089924A1 - Process for the preparation of 5-bromophthalide.

-

Nucleophilic substitution. Wikipedia. [Link]

-

phthalaldehydic acid. Organic Syntheses. [Link]

-

3-Hydroxyisobenzofuran-1(3H)-one. PubChem. [Link]

-

Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Bulletin of the Korean Chemical Society, 2022 , 43(2), 263-267. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

scale-up procedures for 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one manufacturing

Application Note: AN-SYN-2026-04

High-Purity Synthesis via Radical Bromination and Controlled Hydrolysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (also known as 6-bromo-3-hydroxyphthalide). This compound is a critical heterocyclic intermediate in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors, serving as a masked aldehyde equivalent of 5-bromo-2-formylbenzoic acid.

The procedure outlined below departs from traditional, low-yielding oxidation methods, instead utilizing a Wohl-Ziegler radical bromination of 6-bromophthalide followed by a silver-free hydrolytic workup . This method is optimized for kilogram-scale batches, prioritizing safety (control of benzylic bromide lachrymators) and purity (>98% HPLC).

Key Chemical Transformation

The synthesis exploits the ring-chain tautomerism between the cyclic lactol and the open-chain formyl-acid.

-

Starting Material: 6-Bromo-1,3-dihydro-2-benzofuran-1-one (6-Bromophthalide)

-

Intermediate: 3,6-Dibromo-1,3-dihydro-2-benzofuran-1-one

-

Product: 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one[1]

Process Logic & Critical Parameters

The Tautomeric Equilibrium

The target molecule exists in equilibrium. In solid state, it is predominantly the cyclic lactol (A) . In basic aqueous solution, it opens to the carboxylate salt (B) .

-

Implication for Scale-Up: Isolation must be performed under acidic conditions (pH < 2) to force ring closure and precipitation. Avoiding strong bases during hydrolysis prevents Cannizzaro-type disproportionation.

Radical Bromination Dynamics

The installation of the hydroxyl group at C3 is achieved via a bromination-hydrolysis sequence.

-

Initiation: While AIBN (azobisisobutyronitrile) is standard, this protocol recommends visible light irradiation (450 nm LED) or benzoyl peroxide (BPO) for cleaner initiation at scale, reducing cyanide waste streams associated with AIBN.

-

Solvent Choice: Chlorobenzene or Trifluorotoluene are preferred over Carbon Tetrachloride (regulated/toxic) or Dichloromethane (low boiling point limits reaction rate).

Experimental Protocols

Protocol A: Radical Bromination of 6-Bromophthalide

Objective: Synthesize the unstable intermediate 3,6-dibromophthalide.

Materials

| Reagent | Equiv. | Role | Critical Attribute |

| 6-Bromophthalide | 1.0 | Substrate | Dry, <0.5% water |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallized (white), free of Br₂ |

| Benzoyl Peroxide (BPO) | 0.02 | Radical Initiator | 75% water-wet (safety) |

| Chlorobenzene | 5-7 Vol | Solvent | Anhydrous |

Step-by-Step Methodology

-

Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and an internal temperature probe. Note: Ensure the condenser coolant is set to 5°C to retain solvent.

-

Charging: Under a nitrogen sweep, charge 6-Bromophthalide (1.0 wt) and Chlorobenzene (6.0 vol). Agitate at 150 RPM until suspended.

-

Reagent Addition: Add NBS (1.05 equiv) and BPO (0.02 equiv).

-

Safety Note: NBS can be shock-sensitive if dry and contaminated. Use non-sparking tools.

-

-

Reaction: Heat the mixture to 85°C .

-

Observation: An exotherm may occur around 75°C as the radical chain propagates. Maintain jacket temperature control.

-

Endpoint: Monitor by HPLC (Target: <2% Starting Material). Reaction typically completes in 4–6 hours.

-

-

Filtration (Hot): Cool the mixture to 20°C. Succinimide (byproduct) will float/precipitate. Filter the slurry to remove succinimide.[2]

-

Process Tip: Do not wash the cake with water yet; the intermediate is moisture sensitive.

-

-

Concentration: Concentrate the filtrate under reduced pressure (50°C, 50 mbar) to approximately 2 volumes.

-

Result: A thick oil or semi-solid of crude 3,6-dibromophthalide is obtained. Proceed immediately to hydrolysis.

-

Protocol B: Hydrolysis and Crystallization

Objective: Convert the gem-bromide/hemiaminal precursor to the stable lactol.

Materials

| Reagent | Role | Specifications |

| Acetone | Co-solvent | Industrial Grade |

| Water | Reactant/Solvent | Deionized |

| HCl (1N) | Catalyst | Titrated |

Step-by-Step Methodology

-

Solubilization: Dilute the crude intermediate from Protocol A with Acetone (3.0 vol).

-

Hydrolysis: Add Water (3.0 vol) and HCl (1N, 0.1 vol). Heat the mixture to reflux (approx. 60°C) for 2 hours.

-

Screening: Perform a hot filtration if any insoluble impurities persist.

-

Crystallization:

-

Distill off Acetone at atmospheric pressure until the internal temperature reaches 95°C (essentially pure water remains).

-

Cool slowly to 20°C over 4 hours. The product will crystallize as white to off-white needles.

-

Hold at 5°C for 2 hours to maximize yield.

-

-

Isolation: Filter the solid. Wash with cold water (2 x 1 vol).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Caution: Excessive heat (>60°C) can cause dehydration to the anhydride or dimerization.

-

Analytical Specifications (QC)

| Test | Method | Specification |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (254 nm) | ≥ 98.0% |

| Identity | 1H NMR (DMSO-d6) | Characteristic lactol proton at ~6.7 ppm (d) and OH at ~8.2 ppm (d) |

| Water Content | Karl Fischer | < 0.5% |

| Residual Solvent | GC-HS | Acetone < 5000 ppm |

NMR Note: In DMSO-d6, the compound may show tautomeric exchange. The lactol CH-OH coupling is diagnostic. If D2O is added, the OH signal disappears and the CH collapses to a singlet.

Process Visualization

Synthesis Pathway & Mechanism

The following diagram illustrates the radical bromination pathway and the subsequent hydrolytic equilibrium.

Caption: Figure 1. Reaction pathway from 6-bromophthalide to the target lactol via radical bromination.

Manufacturing Workflow

The scale-up operational flow is depicted below.

Caption: Figure 2. Unit operations for the scale-up manufacturing process.

References

-

Organic Syntheses. "3-Bromophthalide." Org.[2][4][6][7] Synth.1943 , Coll.[2] Vol. 2, 526.[2] [Link] (Foundational method for phthalide bromination).

-

National Institutes of Health (NIH). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega.2022 . [Link] (Context on Olaparib intermediates).[8]

-

MDPI. "Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid." Molecules.[1][2][3][4][6][9][10][11][12][13]2022 . [Link] (Discussion on formyl-acid/lactol tautomerism).[8][14]

-

WIPO Patentscope. "Process for the Preparation of Olaparib and Intermediates Thereof." WO2017/0233351.[Link] (Industrial relevance).

Disclaimer: This document is for research and development purposes only. All procedures should be conducted by qualified personnel in a fume hood with appropriate PPE. The handling of benzylic bromides requires specific safety protocols due to their lachrymatory nature.

Sources

- 1. 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. a2bchem.com [a2bchem.com]

- 10. WIPO - 국제 및 국내 특허문헌 검색 [patentscope.wipo.int]

- 11. researchgate.net [researchgate.net]

- 12. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

solvent selection for reactions involving 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Application Note: Solvent Selection Strategies for 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Executive Summary

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (hereafter 6-Br-3-OH-Phthalide ) acts as a "chemical chameleon" in organic synthesis.[1][2] It exists in a dynamic equilibrium between its ring-closed lactol form and its ring-open tautomer, 2-formyl-5-bromobenzoic acid.[1][2] This duality presents a unique challenge: solvent selection is not merely about solubility; it dictates the molecular structure available for reaction.

This guide provides a validated framework for selecting solvents to control this equilibrium, enabling precise regioselective functionalization. It covers protocols for phthalazinone scaffold construction (PARP inhibitor synthesis), Palladium-catalyzed cross-coupling, and nucleophilic substitutions.[1][2]

Part 1: The Lactol-Aldehyde Equilibrium Matrix

The reactivity of 6-Br-3-OH-Phthalide is governed by the solvent's dielectric constant (

Mechanism of Solvent Control

-

Non-Polar/Aprotic Solvents (DCM, Toluene, THF): Favor the Closed Lactol (A) .[1][2] The intramolecular hydrogen bond is stable, preserving the cyclic structure. Preferred for C3-substitutions (Friedel-Crafts type).[1][2]

-

Polar Protic Solvents (Water, Alcohols): Shift equilibrium toward the Open Acyclic Form (B) or form pseudo-esters (alkoxyphthalides).[1][2] Essential for condensation reactions (e.g., with hydrazines).[1][2]

-

Basic Media: Irreversibly opens the ring to the Carboxylate Aldehyde (C) .[2]

Solvent Selection Table

| Reaction Class | Target Transformation | Recommended Solvent System | Mechanism of Action |

| Condensation | Formation of Phthalazinones (Hydrazine reaction) | Ethanol or Acetic Acid | Promotes ring opening to aldehyde; catalyzes dehydration.[1][2] |

| Pd-Coupling | Suzuki-Miyaura at C6-Br | 1,4-Dioxane/Water (4:1) | Solubilizes the lactol while water allows base dissociation; Dioxane stabilizes the Pd-cycle.[1] |

| Substitution | Nucleophilic attack at C3 (via Oxocarbenium) | DCM or Chloroform | Non-polar environment stabilizes the closed form; supports Lewis Acid catalysis (e.g., BF3[1]·OEt2). |

| Reduction | Ring opening to Diols | Methanol | Solvates the open aldehyde form, facilitating hydride attack (NaBH4).[1] |

Part 2: Visualizing the Pathway

The following diagram illustrates how solvent choice dictates the reactive species.

Caption: Solvent-dependent equilibrium shifting. Protic solvents drive the open form necessary for heterocycle formation, while non-polar solvents stabilize the electrophilic oxocarbenium species.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of Phthalazinone Scaffolds (PARP Inhibitor Precursors)

Context: This reaction requires the open aldehyde form to condense with hydrazine.[2] Reference: Adapted from Olaparib intermediate synthesis strategies [1].

Reagents:

Step-by-Step:

-

Dissolution: Charge 6-Br-3-OH-Phthalide into the reactor. Add Ethanol (10 mL/g). The suspension may remain cloudy; this is normal.[2]

-

Activation: Heat the mixture to 50°C. The elevated temperature and protic solvent shift the equilibrium to the open 2-formyl-benzoic acid tautomer.

-

Addition: Add Hydrazine Monohydrate dropwise over 15 minutes. Caution: Exothermic.[1][2]

-

Reflux: Heat to reflux (78°C) for 4 hours. The solution will clarify as the condensation proceeds, then precipitate the phthalazinone product.

-

Workup: Cool to 0°C. Filter the white/off-white precipitate. Wash with cold ethanol (2x) and diethyl ether (1x).[1][2]

-

Yield Expectation: 85-92%.

Protocol B: Suzuki-Miyaura Coupling at C6

Context: Preserving the lactol functionality while reacting the bromine requires a delicate solvent balance. Pure water dissolves the open form (undesired side reactions); pure toluene precipitates the catalyst.[2] Reference: Optimized conditions for aryl-halide phthalides [2].[1][2]

Reagents:

Step-by-Step:

-

Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 30 minutes. Critical: Oxygen causes homocoupling and Pd deactivation.[2]

-

Assembly: Under N2, combine the phthalide, boronic acid, and base. Add the degassed solvent.[2][3]

-

Reaction: Heat to 90°C for 6-12 hours.

-

Purification: The product often retains the lactol form.[2] Acidify workup to pH 2 using 1M HCl to ensure the ring closes back to the phthalide form during isolation. Extract with Ethyl Acetate.[1][2]

Part 4: Troubleshooting & Critical Control Points

| Observation | Root Cause | Corrective Action |

| Low Yield in Condensation | Incomplete ring opening.[1][2] | Switch solvent from Ethanol to Acetic Acid (catalyzes the opening).[2] |

| Decomposition in Coupling | Base-mediated ring opening (Cannizzaro type).[1][2] | Reduce water ratio; use weak base (NaHCO3) instead of K2CO3. |

| Product is an Oil | Formation of pseudo-esters (alkoxy-phthalides).[1][2] | Avoid alcohols in final workup.[1][2] Use Acetonitrile for crystallization.[1][2] |

Part 5: Workflow Decision Tree

Caption: Decision matrix for solvent selection based on the desired reaction pathway.

References

-

Menear, K. A., et al. (2008).[1][2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][2] Journal of Medicinal Chemistry.[2]

-

Organic Syntheses. (2014). Synthesis of 3-Bromophthalide (Related Halogenated Phthalide Protocols). Organic Syntheses, Coll.[1][2][4] Vol. 10.

-

PubChem. (2023).[1][2] Compound Summary: 5-Bromophthalide (Isomer Analog).[1][2] National Library of Medicine.[2] [1][2]

-

Beaudry Research Group. (2021).[1][2] Regioselective Synthesis of Benzofuranones.[2][5] Journal of Organic Chemistry.[2][5][6] [1][2][5]

Sources

- 1. 5-Bromophthalide | 64169-34-2 [chemicalbook.com]

- 2. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. Hydrazine [organic-chemistry.org]

derivatization techniques for 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Application Note: Advanced Derivatization Strategies for 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Executive Summary

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (commonly 6-bromo-3-hydroxyphthalide) is a high-value pharmacophore in drug discovery, serving as a critical intermediate for PARP inhibitors (e.g., Olaparib analogs) and novel antimicrobials.[1] Its dual nature—existing in equilibrium between a cyclic hemiacylal and an open-chain formyl-benzoic acid—offers unique derivatization opportunities but presents challenges for analytical characterization.

This guide provides validated protocols for:

-

Analytical Derivatization: Stabilizing the labile C3-hydroxyl for GC/MS quantification.

-

Scaffold Morphing: Converting the phthalide core into bioactive phthalazinones.

-

Late-Stage Diversification: Leveraging the C6-bromine handle for library generation.

Module 1: The "Masked Aldehyde" Equilibrium & Analytical Protocols

The Challenge: In solution, 6-bromo-3-hydroxyphthalide (1) exists in dynamic equilibrium with its acyclic tautomer, 5-bromo-2-formylbenzoic acid (2). Direct GC analysis often leads to thermal degradation or peak tailing due to this tautomerism and the polarity of the carboxylic acid/hydroxyl groups.

Mechanistic Insight: The C3-hydroxyl group is hemiacetalic. To achieve reproducible chromatography, we must "lock" the molecule into a volatile, non-exchangeable form.

Protocol A: Two-Step Derivatization for GC-MS Profiling

Objective: Quantitative analysis of the open-chain aldehyde/acid form.

Reagents:

-

Methoxyamine hydrochloride (MOX) in Pyridine (2% w/v).

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.

Procedure:

-

Methoximation (Locking the Aldehyde):

-

Silylation (Capping Polar Groups):

-

Analysis:

-

Inject 1 µL (Split 1:20) onto a DB-5MS column.

-

Result: A sharp, symmetrical peak corresponding to the TMS-oxime derivative.

-

Module 2: Synthetic Scaffold Morphing (Phthalazinone Formation)

Context: The transformation of 3-hydroxyphthalides into phthalazin-1(2H)-ones is a cornerstone reaction in the synthesis of PARP inhibitors. The hydrazine nitrogen attacks the masked aldehyde, followed by cyclization with the carboxyl group.

Protocol B: Synthesis of 7-Bromo-4-substituted-phthalazin-1(2H)-ones

Objective: Creating the diaza-heterocyclic core common in oncology drugs.

Reagents:

-

Hydrazine hydrate (for unsubstituted N) or Alkyl/Aryl hydrazines.

-

Ethanol or Acetic Acid.

Step-by-Step Workflow:

-

Setup: Charge a reaction vessel with 6-bromo-3-hydroxyphthalide (1.0 equiv) and Ethanol (10 V).

-

Addition: Add Hydrazine monohydrate (1.2 equiv) dropwise at room temperature.

-

Note: For N-substituted analogs, use methylhydrazine or phenylhydrazine.

-

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

-

Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the starting material (Rf ~0.4) and appearance of a fluorescent spot (Rf ~0.2).

-

-

Workup: Cool to 0°C. The product usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.

-

Yield Expectation: 85–95%.

Critical Control Point: If the reaction stalls, add catalytic acetic acid (0.1 equiv) to protonate the hemiacetal, facilitating ring opening to the reactive aldehyde form.

Module 3: C3-Functionalization (The Electrophilic Center)

Context: The C3 position is highly electrophilic. It can be exploited to install alkyl or aryl chains, creating chiral centers or extended pi-systems.

Protocol C: Grignard Addition for 3-Substituted Phthalides

Objective: Synthesis of 3-aryl-6-bromophthalides.

Procedure:

-

Preparation: Dissolve 6-bromo-3-hydroxyphthalide in anhydrous THF under Argon. Cool to -78°C.

-

Addition: Add Phenylmagnesium bromide (2.5 equiv) dropwise.

-

Mechanistic Note: The first equivalent deprotonates the hydroxyl; the second equivalent attacks the carbonyl (or the oxocarbenium ion formed via Lewis acid assistance).

-

-

Quench: Acidic workup (1M HCl) cyclizes the intermediate diol back to the lactone.

-

Result: 3-phenyl-6-bromophthalide.

Module 4: C6-Diversification (The Halogen Handle)

Context: The bromine at C6 is robust and survives C3 manipulations. It is best utilized for late-stage Suzuki-Miyaura couplings to expand the chemical space.

Protocol D: Ligand-Free Pd-Nanoparticle Coupling

Objective: Green chemistry approach to biaryl library generation.

Reagents:

-

Aryl Boronic Acid (1.5 equiv).

-

Pd(OAc)2 (1 mol%).

-

K2CO3 (2.0 equiv).

-

Solvent: PEG-400 (recyclable).

Procedure:

-

Mix 6-bromo-3-hydroxyphthalide, boronic acid, base, and Pd source in PEG-400.

-

Heat to 100°C for 2 hours.

-

Extract with Ethyl Acetate.[4]

-

Advantage: The 3-OH group does not require protection under these mild, aqueous-tolerant conditions.

Visualizing the Derivatization Landscape

Caption: Strategic derivatization map showing the equilibrium-driven analytical workflow and three primary synthetic pathways for lead optimization.

Summary of Key Data

| Parameter | 6-Bromo-3-hydroxyphthalide | 7-Bromo-phthalazinone (Product) |

| MW | 229.03 g/mol | 225.04 g/mol |

| Key FG | Cyclic Hemiacetal / Aryl Bromide | Lactam / Aryl Bromide |

| Solubility | DMSO, MeOH, THF | DMSO, Hot Ethanol |

| Stability | Thermal degradation >150°C | Stable >250°C |

| Application | Intermediate | PARP Inhibitor Core |

References

-

Tautomeric Equilibrium & Reactivity

-

Phthalazinone Synthesis (PARP Inhibitor Context)

- Title: Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Deriv

- Source:Molecules (MDPI)

-

URL:[Link]

-

Suzuki Coupling Protocols

-

Analytical Derivatization (GC-MS)

- Title: Investigation of the derivatiz

- Source:Bioanalysis

-

URL:[Link]

Sources

- 1. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity | MDPI [mdpi.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Welcome to the dedicated technical support guide for the purification of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (CAS: 1225206-60-9). This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Achieving high purity is paramount for reliable downstream applications, ensuring reproducibility and avoiding artifacts in biological assays or material characterization.

This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this specific lactol. We will delve into troubleshooting common issues and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during your purification workflow. Each issue is analyzed from cause to solution, empowering you to make informed decisions at the bench.

Q1: My recrystallization attempt failed. The compound either oiled out or did not precipitate at all. What's going wrong?

Answer:

This is a very common issue that typically points to an inappropriate solvent system or the presence of specific impurities.

-

Causality Analysis:

-

Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities that prevent the formation of a crystal lattice. The compound comes out of solution as a liquid phase instead of a solid.

-

Failure to Precipitate: This usually means the compound is too soluble in the chosen solvent, even at low temperatures, or that the concentration is too low.

-

-

Troubleshooting Protocol:

-

Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Given the structure of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, which contains a polar lactol group and a less polar brominated aromatic ring, a solvent system offering intermediate polarity is often best.

-

Perform a Solvent Screen: Use small aliquots of your crude material to test a range of solvents. See the table below for suggestions.

-

Address Oily Impurities: If your crude material is oily, it may be beneficial to perform a quick silica gel plug filtration before attempting recrystallization. Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate), pass it through a short column of silica gel, and elute with the same solvent. This can remove baseline impurities that inhibit crystallization.

-

Induce Crystallization: If the compound is slow to crystallize from a promising solvent, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a single seed crystal from a previous successful batch.

-

Concentrate the Solution: If the compound remains stubbornly in solution upon cooling, it may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.

-

| Solvent/System | Rationale & Expected Behavior | Primary Use Case |

| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly. | When crude purity is >85%. |

| Ethyl Acetate/Hexanes | A versatile system. Dissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent until the solution becomes cloudy. | Good for removing both more polar and non-polar impurities. |

| Acetone/Methanol | Mentioned in literature for similar benzofuranone structures.[1] | Effective for compounds with moderate to high polarity. |